

# Spectroscopic Characterization of 2,6-Dibromo-4-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: **2,6-Dibromo-4-nitropyridine**

Cat. No.: **B061615**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for **2,6-Dibromo-4-nitropyridine** (CAS No. 175422-04-5). Due to the limited availability of public experimental spectra, this document focuses on reported physical properties, predicted spectroscopic data, and standardized experimental protocols for acquiring comprehensive spectral information.

## Compound Overview

**2,6-Dibromo-4-nitropyridine** is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its pyridine core, substituted with two bromine atoms and a nitro group, offers multiple reaction sites for further chemical modification. Accurate spectroscopic characterization is crucial for confirming its identity and purity in research and development settings.

## Physical and Chemical Properties

Property	Value	Source
CAS Number	175422-04-5	Multiple Sources
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	Multiple Sources
Molecular Weight	281.89 g/mol	Multiple Sources
Melting Point	121-124 °C	Chem-Impex
Appearance	Pale yellow crystalline powder	Chem-Impex

## Spectroscopic Data Summary

While experimental spectra for **2,6-Dibromo-4-nitropyridine** are not widely published, the following tables summarize the expected and calculated data based on its chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted <sup>1</sup>H NMR Data

Predicted Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
~8.5 - 8.7 ppm	Singlet (s)	2H	H-3, H-5

Note: The chemical shift is an estimate based on the deshielding effects of the electronegative bromine and nitro groups on the pyridine ring. The two protons at positions 3 and 5 are chemically equivalent and are therefore expected to appear as a single peak.

Table 2.2: Predicted <sup>13</sup>C NMR Data

Predicted Chemical Shift ( $\delta$ )	Assignment
~148 - 152 ppm	C-4
~140 - 144 ppm	C-2, C-6
~120 - 124 ppm	C-3, C-5

Note: These are estimated chemical shift ranges. The carbon bearing the nitro group (C-4) and the carbons bearing the bromine atoms (C-2, C-6) are expected to be the most downfield shifted.

## Infrared (IR) Spectroscopy

Table 2.3: Expected Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
~1520 - 1560 cm <sup>-1</sup>	Nitro (NO <sub>2</sub> )	Asymmetric Stretch
~1340 - 1360 cm <sup>-1</sup>	Nitro (NO <sub>2</sub> )	Symmetric Stretch
~1550 - 1610 cm <sup>-1</sup>	C=N, C=C (in ring)	Stretching
~1000 - 1200 cm <sup>-1</sup>	C-Br	Stretching
~800 - 900 cm <sup>-1</sup>	C-H (out-of-plane)	Bending

## Mass Spectrometry (MS)

Table 2.4: Calculated Mass Spectrometry Data

Ion	Calculated m/z
[M] <sup>+</sup>	279.8483 (monoisotopic)
[M+H] <sup>+</sup>	280.8561 (monoisotopic)

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms.

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **2,6-Dibromo-4-nitropyridine**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Dibromo-4-nitropyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
  - Reference the spectrum to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peak.

## IR Spectroscopy

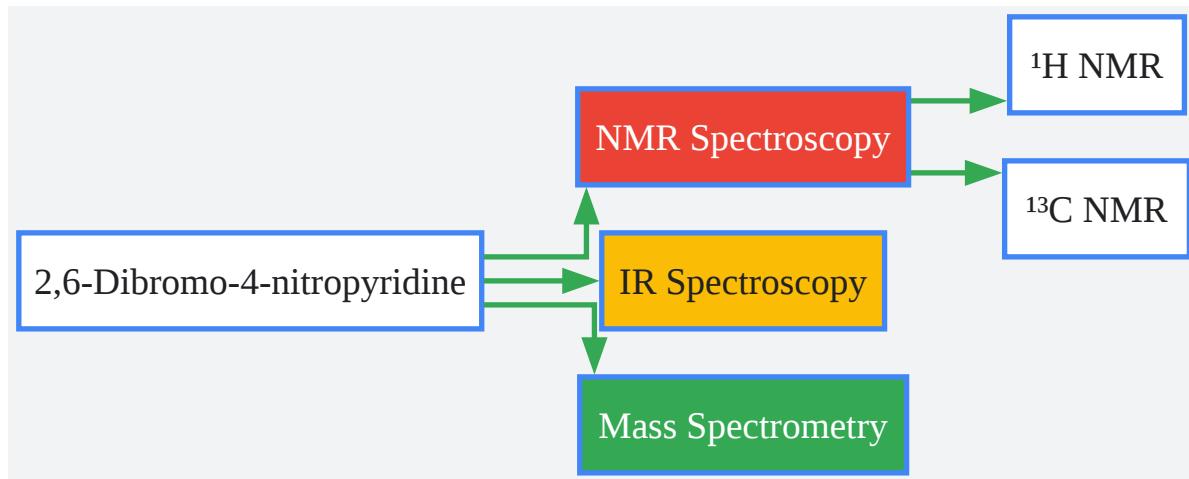
- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
  - KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Scan the sample over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
  - Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
  - ESI: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.
  - EI: Introduce the sample (often via a direct insertion probe for solids) into the EI source.
  - Scan a suitable mass range to observe the molecular ion and any fragment ions.

## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structure of the target compound.



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Caption: Workflow for the spectroscopic analysis of **2,6-Dibromo-4-nitropyridine**.

Caption: Molecular structure of **2,6-Dibromo-4-nitropyridine**.

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